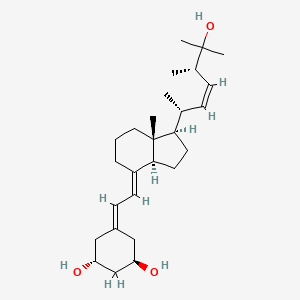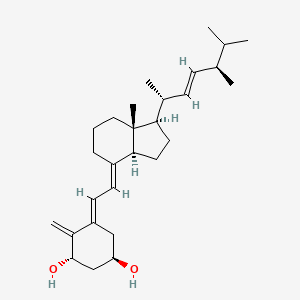
Lamotrigine-13C3
Descripción general
Descripción
Lamotrigine-13C3 is the 13C-labeled form of Lamotrigine . Lamotrigine is a phenyltriazine antiepileptic used to treat some types of epilepsy and bipolar I disorder . It is used in the treatment of both epilepsy and as a mood stabilizer in bipolar disorder . It is approved for use in more than 30 countries .
Molecular Structure Analysis
The molecular formula of this compound is 13C3 C6 H7 Cl2 N5 . The molecular weight is 259.07 .Chemical Reactions Analysis
Lamotrigine selectively blocks voltage-gated Na+ channels, stabilizing presynaptic neuronal membranes and inhibiting glutamate release .Aplicaciones Científicas De Investigación
Use in Therapeutic Drug Monitoring : Lamotrigine (LTZ), a phenyltriazine derivative and anti-epileptic drug, is monitored through Therapeutic Drug Monitoring (TDM). Lamotrigine-13C3 is used as an internal standard in a validated method for quantifying LTZ in human plasma, aiding in optimizing epilepsy therapy (Namdev, Dwivedi, Chilkoti, & Sharma, 2018).
Role in Synthesis of Isotopically Labelled Compounds : Stable isotopically labelled (SIL) versions of Lamotrigine and its metabolites have been synthesized using [M+5] labelled [13C, 15N4]-aminoguanidine, indicating the importance of this compound in creating stable versions of the drug for research purposes (Manning, Wadsworth, & Fellows, 2002).
Antiepileptogenic Research : Lamotrigine is used in antiepileptogenic research to understand its impact on seizure development, demonstrating its value in studying the process of epileptogenesis (Chen, He, Sun, Fang, & Zhou, 2017).
Potential in Huntington Disease Treatment : The effectiveness of lamotrigine in retarding disease progression in Huntington disease was studied, highlighting its potential beyond epilepsy treatment (Kremer et al., 1999).
Simultaneous Drug Monitoring : this compound is used in UHPLC-MS/MS methods for simultaneous determination of multiple antiepileptic drugs, indicating its role in comprehensive therapeutic monitoring (Zhao et al., 2020).
Application in Trigeminal Neuralgia : Lamotrigine has been studied in a double-blind placebo-controlled trial for its effectiveness in treating refractory trigeminal neuralgia, expanding its therapeutic applications (Zakrzewska, Chaudhry, Nurmikko, Patton, & Mullens, 1997).
Improvement in Drug Formulation : Research into lamotrigine-salicylic acid crystalline product aims to enhance oral release and absorption of lamotrigine for better epilepsy management, indicating ongoing efforts to optimize its formulation (Sahoo, Patel, Satapathy, & Mallick, 2021).
Efficacy in Chemotherapy-Induced Neuropathy : The efficacy of lamotrigine in managing chemotherapy-induced peripheral neuropathy was evaluated, suggesting its potential in treating neuropathic symptoms beyond epilepsy (Rao et al., 2008).
Psychiatric Applications : Lamotrigine, added to conventional and atypical antipsychotics, was studied for its effects in schizophrenia, reflecting its relevance in psychiatric treatment (Kremer et al., 2004).
Mecanismo De Acción
Direcciones Futuras
Lamotrigine’s potential to modulate multiple neurotransmitters and ion channels in the CNS makes it a promising drug for treating various neurological disorders . As our understanding of its mechanism of action in the CNS continues to evolve, the potential for the drug to be used in new indications will also be explored .
Propiedades
IUPAC Name |
6-(2,3-dichlorophenyl)-(3,5,6-13C3)1,2,4-triazine-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i7+1,8+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZRQGJRPPTADH-ULEDQSHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)[13C]2=[13C](N=[13C](N=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662050 | |
| Record name | 6-(2,3-Dichlorophenyl)(~13~C_3_)-1,2,4-triazine-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188265-38-4 | |
| Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine-3,5,6-13C3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188265-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2,3-Dichlorophenyl)(~13~C_3_)-1,2,4-triazine-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine-13C3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why is Lamotrigine-13C3 used as an internal standard for Lamotrigine quantification in this study []?
A1: this compound serves as an ideal internal standard for Lamotrigine due to their nearly identical chemical behavior during sample preparation and analysis. As an isotope-labeled analog, this compound differs only in the presence of three carbon-13 isotopes. This difference in mass allows the mass spectrometer to distinguish between the two compounds, while their chemical similarities minimize variations in extraction recovery, ionization efficiency, and other analytical factors. By comparing the signal intensity of Lamotrigine to its internal standard, researchers can achieve more accurate and reliable quantification of Lamotrigine in complex biological matrices like blood plasma.
Q2: The study mentions potential isobaric interferences. How does the use of this compound and optimized chromatography conditions address this challenge []?
A2: Isobaric interferences occur when different compounds share the same mass-to-charge ratio (m/z), making it difficult for the mass spectrometer to differentiate them. In the case of Lamotrigine, the study highlights a potential interference from Oxcarbazepine-D4, as they share some common ion pairs (m/z 257.1 > 212.0 and 257.1 > 184.0) [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











